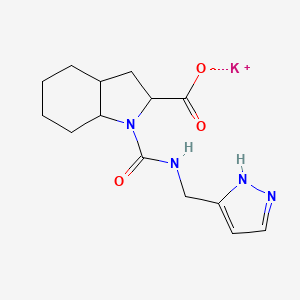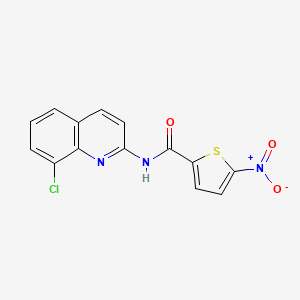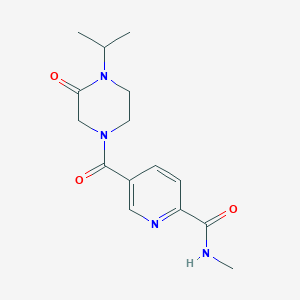
potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that features a pyrazole ring and an octahydroindole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can be employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazole-5-trifluoroborate: A related compound with similar structural features.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar pyrazole-based structures.
Uniqueness
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is unique due to its specific combination of a pyrazole ring and an octahydroindole structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.K/c19-13(20)12-7-9-3-1-2-4-11(9)18(12)14(21)15-8-10-5-6-16-17-10;/h5-6,9,11-12H,1-4,7-8H2,(H,15,21)(H,16,17)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNVEDXIPXLFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)NCC3=CC=NN3)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone](/img/structure/B6966581.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6966587.png)
![4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6966595.png)
![3-(3-Fluoro-4-methylphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966604.png)
![3-(methoxymethyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6966610.png)
![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide](/img/structure/B6966619.png)
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![3-[(1-Butyl-4,5-dimethylimidazol-2-yl)sulfonylmethyl]-2-chloropyridine](/img/structure/B6966632.png)
![1-Methyl-3-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-1-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6966633.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide](/img/structure/B6966635.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)


![7-[[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2,3-dihydroisoindol-1-one](/img/structure/B6966668.png)
